
2-Amino-N-cyclopentylpropanamide
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Overview
Description
5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole is an organic compound belonging to the class of aryl ketones. It is known for its role as an inhibitor in various biochemical processes, particularly in the electron transport chain of mitochondria and certain bacteria
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other aminoglycosides, which bind to bacterial ribosomes and inhibit protein synthesis .
Biochemical Pathways
Aminoglycosides, a class of compounds with similar structures, are known to affect protein synthesis and other cellular processes
Pharmacokinetics
Similar compounds are generally poorly absorbed orally and are often administered parenterally . They are distributed widely in the body, metabolized minimally, and excreted primarily in the urine .
Result of Action
Similar compounds are known to inhibit protein synthesis, leading to bacterial cell death
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 192.69
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-Amino-N-cyclopentylpropanamide in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet .
Preparation Methods
The synthesis of 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole involves several steps. One efficient synthetic route includes the reaction of 2-aminothiophenol with undecanoic acid under specific conditions to form the benzothiazole ring . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale purification and characterization techniques to obtain high yields of the compound .
Chemical Reactions Analysis
5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroxy derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an electron transport inhibitor, particularly in studies involving the mitochondrial respiratory chain . In biology, it has been employed to investigate the respiratory pathways of certain bacteria, such as Pseudomonas cichorii and Pseudomonas aptata . Additionally, its potential use in medicine includes exploring its effects on cellular respiration and energy production . Industrial applications may involve its use in the development of new biochemical assays and inhibitors .
Comparison with Similar Compounds
5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole can be compared to other quinone-like inhibitors, such as dibromomethylisopropyl-1,4-benzoquinone and 2-n-nonyl-4-hydroxyquinoline-N-oxide . While these compounds share similar inhibitory effects on the electron transport chain, 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole is unique due to its specific binding affinity and structural properties. Its long undecyl chain enhances its interaction with the hydrophobic regions of the electron transport complexes, making it a potent inhibitor .
Properties
IUPAC Name |
2-amino-N-cyclopentylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQVZJBUPCYIJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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